molecular formula C7H3F3N2Se B11499364 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole

5-(Trifluoromethyl)-2,1,3-benzoselenadiazole

Cat. No.: B11499364
M. Wt: 251.08 g/mol
InChI Key: SWVHBHIUSHXYNY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,1,3-benzoselenadiazole is an organoselenium compound characterized by the presence of a trifluoromethyl group attached to a benzoselenadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,1,3-benzoselenadiazole with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
  • 5-(Trifluoromethyl)-2,1,3-benzoxadiazole
  • 5-(Trifluoromethyl)-2,1,3-benzotriazole

Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-2,1,3-benzoselenadiazole exhibits unique properties due to the presence of selenium. Selenium imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. For example, the selenadiazole derivative may show different pharmacokinetic properties and enhanced biological activity compared to its sulfur or oxygen analogs .

Properties

Molecular Formula

C7H3F3N2Se

Molecular Weight

251.08 g/mol

IUPAC Name

5-(trifluoromethyl)-2,1,3-benzoselenadiazole

InChI

InChI=1S/C7H3F3N2Se/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H

InChI Key

SWVHBHIUSHXYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1C(F)(F)F

Origin of Product

United States

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